Ethylenediurea

Descripción

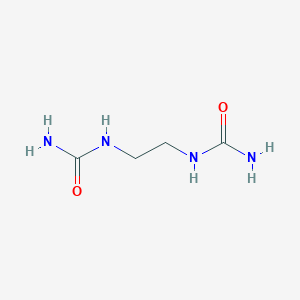

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(carbamoylamino)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-3(9)7-1-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTJDJAXWKOOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051819 | |

| Record name | Ethylene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-14-8 | |

| Record name | N,N′′-1,2-Ethanediylbis[urea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N''-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF5V93Q59N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations into Ethylenediurea S Biological Action

Elucidation of Primary Physiological and Biochemical Pathways

Ethylenediurea (EDU) has been identified as a compound that can mitigate the negative impacts of certain environmental stressors on plants, notably ozone. Its protective mechanisms are rooted in its influence on fundamental physiological and biochemical processes within the plant. Research indicates that EDU does not enter the plant cells but rather accumulates in the apoplast, the space between the cell wall and the plasma membrane. nih.gov This localization is crucial to its mode of action, suggesting that its effects are mediated through interactions at the cellular periphery.

The primary pathways through which EDU exerts its biological action involve the enhancement of the plant's antioxidant defense systems and the stabilization of the photosynthetic apparatus. By bolstering these systems, EDU helps plants to better cope with oxidative stress, a common consequence of exposure to high levels of ozone and other environmental challenges.

A key aspect of EDU's protective role lies in its ability to modulate the cellular antioxidant defense systems. This includes both enzymatic and non-enzymatic components that work in concert to neutralize harmful reactive oxygen species (ROS).

This compound has been shown to positively influence the activity of key antioxidant enzymes. researchgate.net These enzymes are the first line of defense against ROS.

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). nih.govyoutube.com Studies have demonstrated that EDU treatment can lead to enhanced SOD activity, thereby reducing the initial burst of damaging ROS. researchgate.net

Catalase (CAT): Catalase is primarily responsible for the decomposition of hydrogen peroxide into water and oxygen. youtube.comunibas.it It is a highly efficient enzyme, and its increased activity following EDU application helps to prevent the accumulation of H₂O₂ to toxic levels. researchgate.netmdpi.com

The coordinated regulation of these enzymes by EDU ensures a more robust and efficient antioxidant defense, mitigating the cellular damage caused by oxidative stress.

In addition to enzymatic antioxidants, EDU also impacts the levels of non-enzymatic antioxidant compounds, which are vital for scavenging a wide range of ROS.

Ascorbic Acid (Vitamin C): Ascorbic acid is a powerful antioxidant that can directly neutralize various ROS. nih.gov It also plays a role in regenerating other antioxidants, such as α-tocopherol (Vitamin E). Some studies suggest a correlation between the application of compounds that mitigate stress and the maintenance of ascorbic acid levels. nih.govnih.gov

Phenols: Phenolic compounds are a diverse group of secondary metabolites with significant antioxidant properties. nih.gov Their ability to donate hydrogen atoms allows them to effectively scavenge free radicals. Research has shown that treatments aimed at reducing oxidative stress can lead to an increase in the total phenolic content in plants. researchgate.net

The following table provides an overview of the impact of stress-mitigating treatments on non-enzymatic antioxidants, which is analogous to the effects observed with EDU.

| Antioxidant | Effect of Protective Treatment | Reference |

| Ascorbic Acid | Maintained or increased levels | nih.govnih.gov |

| Phenols | Increased total content | researchgate.net |

Chlorophyll (B73375), the primary pigment responsible for capturing light energy, is often degraded under stress conditions, leading to a visible yellowing of the leaves (chlorosis). EDU has been observed to counteract this effect. Studies have shown that plants treated with EDU maintain higher chlorophyll content, including both chlorophyll a and chlorophyll b, when exposed to stressors like ozone. researchgate.net This preservation of chlorophyll is a key indicator of a healthier and more functional photosynthetic system. The plant hormone ethylene (B1197577) is also known to be involved in regulating chlorophyll content. nih.govmdpi.com

The table below illustrates the typical effect of EDU on chlorophyll content in stressed plants.

| Parameter | Effect of EDU Treatment | Reference |

| Chlorophyll a content | Increased | researchgate.net |

| Chlorophyll b content | Increased | researchgate.net |

| Total Chlorophyll content | Increased | researchgate.net |

The impact of EDU extends to the level of protein expression, influencing the abundance of key proteins involved in photosynthesis and stress responses.

Ferredoxin: This small iron-sulfur protein is a key electron carrier in the photosynthetic electron transport chain. Its stability is essential for the production of NADPH, which is required for carbon fixation.

Amino Methyltransferase: This class of enzymes is involved in various metabolic pathways, and their specific roles in the context of EDU's action are an area of active investigation.

Germin-like Proteins (GLPs): These proteins are known to be involved in plant development and defense responses against both biotic and abiotic stress. nih.govresearchgate.netmdpi.com Their expression can be modulated by various environmental cues. While the direct interaction between EDU and GLPs is not fully elucidated, the involvement of GLPs in stress tolerance suggests they may play a role in the broader protective mechanisms influenced by EDU.

Impacts on Photosynthetic Apparatus and Carbon Assimilation

Dynamic Responses of Photosynthesis to Environmental Fluctuations

Photosynthesis is a highly regulated process, vulnerable to environmental fluctuations such as changes in light intensity, temperature, and water availability. nih.gov These fluctuations can lead to an over-reduction of the photosynthetic apparatus, resulting in the production of reactive oxygen species and a subsequent decrease in carbon assimilation. nih.gov Plants have evolved complex regulatory mechanisms at morphological, biochemical, and molecular levels to buffer the impacts of these changes. nih.gov For instance, fluctuations in light intensity can cause a shift from linear to cyclic electron transport around photosystem I (PSI), which is a photoprotective measure but can also reduce carboxylation capacity. nih.gov Similarly, variations in CO2 supply can diminish the photochemical efficiency of photosystem II (PSII) and lower stomatal conductance, thereby decreasing carbon fixation. nih.gov

This compound's (EDU) protective effects are often observed under conditions of oxidative stress, such as high ozone exposure, which directly damages the photosynthetic machinery. By mitigating this primary stress, EDU helps to stabilize photosynthetic functions that would otherwise be compromised by environmental pressures. Its action allows for the maintenance of more stable rates of carbon assimilation in the face of stressors that induce significant fluctuations in photosynthetic efficiency.

Considerations of Nitrogen Metabolism and Source-Sink Dynamics

Nitrogen (N) is a critical component for plant growth, and its uptake, remobilization, and allocation are tightly regulated processes known as source-sink dynamics. nih.gov Source tissues, typically mature leaves, provide nitrogen to sink tissues, such as developing grains and new shoots. nih.govnih.gov Environmental stressors can severely disrupt this balance. For example, elevated ozone (O3) significantly inhibits N accumulation in vegetative organs and grain, primarily by decreasing both the remobilization of N from vegetative parts and the uptake of N after anthesis. nih.gov

Table 1: Effect of this compound (EDU) on Nitrogen Dynamics in Rice Under Elevated Ozone

This table summarizes the observed effects of EDU on various nitrogen metabolism parameters in hybrid rice exposed to elevated ozone levels compared to ambient conditions.

| Parameter | Effect of Elevated Ozone (O₃) | Effect of this compound (EDU) under Elevated O₃ | Reference |

|---|---|---|---|

| N Accumulation in Vegetative Organs | Significantly Inhibited | No significant direct effect, but overall accumulation increased due to higher biomass | nih.gov |

| Grain N Accumulation | Significantly Decreased | Increased due to mitigation of yield loss | nih.gov |

| N Remobilization from Vegetative Organs | Decreased | No significant change in the remobilization process itself | nih.gov |

| Post-Anthesis N Uptake | Decreased | No significant direct effect | nih.gov |

| Total Plant Biomass | Decreased | Increased (mitigated O₃ effect) | nih.gov |

Stomatal Conductance Responses and their Implications

Stomatal conductance (gs), the measure of the rate of gas exchange through the stomata, is a critical factor in balancing CO2 uptake for photosynthesis against water loss through transpiration. youtube.com This process is finely regulated by numerous environmental and internal signals, including light, CO2 concentration, and phytohormones like ethylene and abscisic acid. nih.govyoutube.com Environmental stressors that affect plant water status or hormonal balance can lead to stomatal closure, reducing photosynthetic rates and potentially impacting growth. nih.govnih.gov For example, ethylene has been shown to influence stomatal conductance, sometimes increasing it under optimal conditions but also interacting with other hormones during stress responses. nih.govresearchgate.net

The protective action of EDU against pollutants like ozone, which are known to cause damage to guard cells and impair stomatal function, implies an indirect effect on stomatal conductance. By preventing cellular damage, EDU helps maintain normal stomatal regulation, allowing plants to respond more effectively to environmental cues. This preservation of function is crucial for maintaining photosynthetic activity and efficient water use, especially under stressful conditions that would otherwise lead to uncontrolled water loss or drastic reductions in carbon uptake.

Cytokinin-like Activity and Hormonal Regulation Hypotheses

This compound and its derivatives have been investigated for their potential hormonal activity, with a particular focus on their resemblance to cytokinins. mdpi.com Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, shoot and root growth, and senescence. semanticscholar.orgmdpi.com The hypothesis that EDU possesses cytokinin-like activity stems from observations of its effects on plant processes that are known to be regulated by cytokinins and from structural similarities of its derivatives to known synthetic cytokinins. mdpi.com This hormonal activity is believed to be a key part of its mechanism, interacting with other hormonal pathways, such as those involving ethylene, to regulate plant growth and stress responses. mdpi.com

Similarities with Natural Adenine-type Cytokinins

Natural cytokinins are typically adenine (B156593) derivatives, characterized by a specific side chain attached to the N6 position of the purine (B94841) ring. nih.govresearchgate.net Synthetic compounds, however, can also elicit cytokinin responses. Phenylurea-type cytokinins, for example, are structurally distinct from adenine-based ones but are known to activate cytokinin responses. EDU itself is a urea (B33335) derivative, and its synthetic analogs, particularly those with aryl carbamate (B1207046) and aryl urea components, are considered synthetic cytokinins. mdpi.com These EDU-based compounds show functional similarities to natural cytokinins, such as forchlorfenuron, another synthetic cytokinin that inhibits proliferation in various cell lines. mdpi.com The biological activity of these synthetic analogs suggests they may interact with cytokinin signaling pathways, possibly by binding to cytokinin receptors or influencing the broader hormonal network. mdpi.comnih.gov

Influence on Plant Growth and Development Indicators (e.g., Root Elongation, Shoot Proliferation, Relative Water Content)

The cytokinin-like properties of EDU are reflected in its influence on key plant growth and development indicators. Cytokinins and ethylene are known to interact closely to control root growth, with their balance influencing both root apical meristem size and cell elongation. nih.govbiorxiv.orgnih.gov Water stress negatively impacts both root and shoot growth and can cause a significant decrease in the relative water content (RWC) of leaves. researchgate.netnih.govmdpi.com

EDU's protective effects can lead to improved growth outcomes under stress. By mitigating cellular damage, EDU helps maintain cellular turgor and function, which would be reflected in a more stable relative water content compared to stressed plants without EDU treatment. researchgate.net Its potential hormonal activity could also directly influence growth processes. For instance, by mimicking cytokinin, EDU could promote cell proliferation in shoots while interacting with ethylene and auxin pathways to regulate root elongation. nih.govnih.gov These effects contribute to a more robust plant phenotype, better able to withstand environmental pressures that would otherwise inhibit growth and development. nih.gov

Table 2: Hormonal and Stress-Related Influences on Plant Growth Indicators

This table outlines the typical effects of key hormones and water stress on plant development, providing a framework for understanding the potential mechanisms of this compound's action.

| Indicator | Influence of Cytokinins | Influence of Ethylene | Influence of Water Stress | Potential EDU Implication |

|---|---|---|---|---|

| Root Elongation | Often inhibitory, promotes differentiation nih.gov | Generally inhibitory nih.gov | Can be reduced or altered nih.gov | Modulates stress effects, potentially via hormonal crosstalk |

| Shoot Proliferation | Promotes cell division and growth mdpi.com | Can be inhibitory mdpi.com | Inhibited mdpi.com | Promotes growth via cytokinin-like activity and stress mitigation |

| Relative Water Content (RWC) | Indirectly maintained via healthy growth | Indirect effects via stress signaling | Decreased researchgate.net | Helps maintain RWC under stress by preventing cellular damage |

Cellular and Subcellular Localization Studies

Understanding the distribution of a compound within a plant is crucial to elucidating its mechanism of action. Studies using carbon-14 (B1195169) labeled this compound (¹⁴C-EDU) injected into the stems of woody seedlings have provided insights into its movement and accumulation. nih.gov The translocation of EDU was found to be rapid and predominantly acropetal, meaning it moves upwards from the point of application towards the leaves. nih.gov

The highest concentrations of ¹⁴C-EDU were detected in leaf tissue approximately 7 to 10 days after injection, which correlates with the optimal timing for its protective effects against ozone fumigation. nih.gov This suggests that EDU's primary site of action is within the leaves, where it can directly counter the oxidative damage caused by pollutants. While these studies identify the tissue-level distribution, the precise subcellular location where EDU exerts its effects requires further investigation. Context from related fields shows that components of stress signaling, such as ethylene receptors and stress-induced enzymes, are often localized to specific cellular compartments like the endoplasmic reticulum and vacuoles, respectively, suggesting potential sites for EDU's interaction or activity. nih.govresearchgate.netresearchgate.net

Retention in Apoplastic Spaces of Foliar Tissues

Studies investigating the translocation and persistence of this compound in plants have revealed its tendency to accumulate and be retained within the apoplastic spaces of leaves. The apoplast is the continuous system of cell walls, intercellular air spaces, and the xylem, forming a compartment outside the living protoplasts of the plant cells.

Research on bean plants (Phaseolus vulgaris L. cv Lit) grown in a hydroponic system demonstrated that when EDU is supplied to the roots, it is translocated to the leaves. nih.gov Upon reaching the foliar tissues, EDU accumulates and can persist for more than ten days, exhibiting a slow rate of degradation. nih.gov This retention within the leaf is a critical aspect of its protective function. The concentration of EDU within the leaves has been shown to have a significant relationship with the plant's tolerance to ozone, where higher concentrations of EDU in the leaves correspond to reduced sensitivity to ozone damage. nih.gov The localization of EDU within the apoplast is a key factor in its mode of action, as this positions the compound in the initial sites of ozone entry and oxidative stress induction in the leaf.

Interactive Table: Persistence of this compound in Bean Plant Tissues

| Days After Treatment | EDU Concentration in Leaves (µg/g fresh weight) | EDU Concentration in Stems (µg/g fresh weight) | EDU Concentration in Roots (µg/g fresh weight) |

| 1 | 10.2 | 5.1 | 12.5 |

| 3 | 15.8 | 4.8 | 11.9 |

| 5 | 18.1 | 4.2 | 10.1 |

| 7 | 16.5 | 3.9 | 9.5 |

| 10 | 14.3 | 3.1 | 8.2 |

This table is generated based on the finding that EDU accumulated in leaves and persisted for more than 10 days, showing a slow degradation, as reported in scientific literature. nih.gov

Absence of Intracellular Accumulation

A pivotal finding in understanding the mechanistic action of this compound is its apparent exclusion from the intracellular environment. Investigations utilizing protoplasts and cell cultures have shown that EDU does not penetrate the cell membrane to enter the cytoplasm. nih.gov This suggests that the protective effects of EDU are mediated from the apoplastic space rather than through direct interaction with intracellular components or organelles.

The inability of EDU to accumulate within the cell's interior indicates that its mode of action is not dependent on altering intracellular biochemical pathways directly. Instead, its presence in the apoplast likely allows it to intercept or quench reactive oxygen species generated by ozone before they can inflict damage on the cell membranes and internal cellular machinery. This extracellular localization is a defining characteristic of its biological activity.

Advanced Methodologies for Ethylenediurea Research Applications

Experimental Design Frameworks for Ozone Phytotoxicity Assessment

The investigation of ethylenediurea (EDU) as a protective agent against ozone (O₃) phytotoxicity relies on a variety of experimental designs. These frameworks are crucial for distinguishing the effects of EDU from other environmental variables and for understanding its mode of action. Methodologies range from highly controlled laboratory settings to more natural field conditions.

Controlled environment chamber studies offer a high degree of control over experimental variables, allowing researchers to isolate the effects of specific treatments. alberta.ca In the context of EDU research, these chambers are used to test hypotheses about whether the observed effects of EDU are due to its protection against ozone or from growth-promoting effects independent of ozone. alberta.caalberta.ca

A series of controlled-environment trials can be designed to verify field observations. For instance, after a 2000 field study showed that EDU application increased several crop parameters, subsequent growth chamber trials were designed to separate the antioxidant effects from other potential physiological impacts. alberta.ca These studies involve manipulating gas exposure systems to expose plants to specific O₃ concentrations, with and without EDU treatment, to observe the effects on various growth parameters. alberta.ca This approach is essential for determining if EDU's benefits are a direct result of ozone protection or due to other physiological effects. alberta.ca

Key Features of Controlled Environment Chamber Studies:

| Feature | Description |

| Environmental Control | Precise control over factors like temperature, humidity, light, and CO₂ and O₃ concentrations. |

| Hypothesis Testing | Ideal for testing specific hypotheses, such as separating the protective effects of EDU from potential growth-promoting effects. alberta.caalberta.ca |

| Reproducibility | High reproducibility of experimental conditions allows for verification of field results. |

| Limitations | The artificial environment may not fully represent the complexities of field conditions. auburn.edu |

To bridge the gap between controlled chambers and natural environments, researchers utilize Open-Top Chambers (OTCs) and Free-Air Ozone Concentration Enrichment (FACE) systems. auburn.eduresearchgate.net These methods allow for the study of plant responses to elevated ozone under more realistic field conditions. auburn.edusisef.org

OTCs are enclosures with transparent sides and an open top that allows for natural light and precipitation while enabling the control of gaseous concentrations within the chamber. nih.govmdpi.com In EDU research, OTCs are used to expose plants to different levels of ozone, such as charcoal-filtered air, non-filtered ambient air, and enriched ozone concentrations, with and without EDU treatment. nih.gov This allows for a controlled examination of how EDU affects plant responses to varying ozone levels under field conditions. nih.gov

FACE systems represent a more advanced approach that enriches the air with ozone in a designated field plot without using chambers. researchgate.netresearchgate.net This method avoids the "chamber effects" such as altered temperature and humidity that can occur in OTCs, thus providing more ecologically relevant data. sisef.orgresearchgate.net Both OTC and FACE systems are instrumental in assessing the efficacy of EDU in protecting plants from ozone damage in a setting that closely mimics agricultural or natural ecosystems.

Comparison of OTC and FACE Systems:

| System | Advantages | Disadvantages |

| Open-Top Chamber (OTC) | Allows for controlled ozone exposure in a field setting; less expensive than FACE. nih.govmdpi.com | Can create "chamber effects" (e.g., altered temperature, humidity) that may influence plant responses. auburn.edusisef.org |

| Free-Air Ozone Concentration Enrichment (FACE) | Provides ozone enrichment under natural microclimatic conditions, avoiding chamber effects. researchgate.net | More complex and expensive to set up and operate. mdpi.com |

Field-based experimental protocols are essential for assessing the real-world efficacy of EDU as a protectant against ambient ozone damage to crops and native vegetation. auburn.edunih.gov These studies are particularly valuable in regions where ozone monitoring is limited. nih.gov A common approach involves paired-plot experiments where one plot receives EDU treatment and the other serves as a control, with both being exposed to ambient ozone levels.

The design of these protocols must consider several factors to yield reliable results. Dose-response studies are crucial to determine the optimal EDU concentration that provides protection without causing phytotoxicity. nih.gov For example, studies on radish have shown that while a single application of 100 mg/L EDU protected against visible ozone injury, concentrations above 200 mg/L resulted in phytotoxic symptoms. nih.gov The frequency and mode of EDU application are also critical variables that need to be optimized based on the plant species, ozone exposure patterns, and environmental conditions. alberta.ca

Field trials have demonstrated that EDU can significantly reduce ozone-induced visible injury and increase photosynthetic rates, biomass, and crop yield in treated plants compared to non-treated ones under ambient conditions. These protocols serve as a diagnostic tool to assess the impact of ambient ozone on plant communities in their natural environments. auburn.edu

Analytical Techniques for this compound Quantification and Metabolite Profiling

Accurate quantification of this compound and its metabolites in biological and environmental samples is crucial for understanding its uptake, translocation, and mode of action. Various analytical techniques are employed for this purpose, with mass spectrometry-based methods being particularly prominent.

High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolution, enabling the precise identification and quantification of molecules in complex mixtures. nih.govthermofisher.com Techniques like Quadrupole Time-of-Flight Liquid Chromatography/Mass Spectrometry (Q-TOF LC/MS) are powerful tools for metabolomics studies and can be applied to investigate the effects of EDU. nih.govucdavis.edu

Q-TOF LC/MS combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a TOF mass spectrometer. mdpi.com This allows for the untargeted profiling of metabolites in plant tissues, which can reveal biochemical pathways affected by EDU and ozone stress. nih.gov By comparing the metabolite profiles of EDU-treated and untreated plants under different ozone regimes, researchers can identify biomarkers associated with EDU's protective effects. The high mass accuracy of Q-TOF systems aids in the confident identification of unknown compounds by providing elemental composition information. thermofisher.comresearchgate.net

For targeted quantification of EDU and its potential metabolites, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used. nih.govnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the target compounds in complex matrices like plant extracts or soil samples. researchgate.netresearchgate.net

Key Parameters in Mass Spectrometry Analysis of this compound:

| Parameter | Description | Relevance |

| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. thermofisher.com | High resolution is critical for separating EDU or its metabolites from interfering compounds in a complex sample matrix. thermofisher.com |

| Mass Accuracy | The closeness of the measured mass to the true mass. thermofisher.com | High mass accuracy helps in the unambiguous identification of compounds by determining their elemental composition. thermofisher.com |

| Sensitivity | The lowest amount of a substance that can be detected. | Essential for quantifying low concentrations of EDU and its metabolites in biological tissues. |

| Linear Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. nih.govnih.gov | Important for accurate quantification of EDU in samples with varying concentrations. |

Omics-Based Approaches in Elucidating this compound Effects

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized plant biology research. nih.govnih.gov These high-throughput approaches provide a comprehensive view of the molecular processes underlying plant responses to environmental stresses and chemical treatments. researchgate.netfrontiersin.org While the application of omics specifically to elucidate the effects of this compound is still an emerging area, it holds immense potential. nih.govnih.gov

Transcriptomics, for example, can identify genes whose expression is altered by EDU treatment in the presence or absence of ozone, offering insights into the signaling pathways and regulatory networks involved in its protective mechanism. Proteomics can reveal changes in the protein landscape of the plant cell in response to EDU, identifying key proteins that may be involved in mitigating ozone-induced oxidative damage. Metabolomics, as discussed previously, can provide a detailed snapshot of the metabolic state of the plant, highlighting the biochemical pathways modulated by EDU. nih.gov

Integrating these different omics datasets can provide a systems-level understanding of how EDU functions to protect plants from ozone stress. researchgate.net This knowledge can be invaluable for optimizing the use of EDU as a research tool and for developing new strategies to enhance crop tolerance to air pollution. nih.gov

Proteomic Analysis (e.g., Two-Dimensional Gel Electrophoresis)

Proteomic analysis serves as a critical tool in elucidating the molecular mechanisms underlying the effects of this compound (EDU) on plants. Among the various proteomic techniques, two-dimensional gel electrophoresis (2-DE or 2DGE) is a powerful and widely used method for separating complex protein mixtures. nih.govcreative-proteomics.comyoutube.com This technique separates proteins based on two independent properties: their isoelectric point (pI) in the first dimension and their molecular weight in the second dimension. creative-proteomics.comyoutube.com This high-resolution approach allows for the visualization and quantification of changes in protein expression profiles in response to EDU treatment. researchgate.net

In studies investigating the impact of EDU on wheat varieties under ozone stress, 2-DE has revealed significant alterations in the leaf proteome. nih.gov For instance, in the wheat variety Kundan, EDU treatment led to an increase in the abundance of 50% of proteins at the vegetative stage and 25% at the flowering stage. nih.gov Conversely, 20% and 18% of proteins showed decreased abundance at the vegetative and flowering stages, respectively. nih.gov In another variety, PBW 343, approximately 15% of proteins increased in abundance, while 20% decreased at both developmental stages. nih.gov

These proteomic shifts highlight the role of EDU in modulating key biological processes. Proteins showing higher abundance in EDU-treated plants are often associated with carbon metabolism, defense mechanisms, and photorespiration. nih.gov Specifically, studies on wheat apoplast and chloroplast proteomes have identified EDU-responsive proteins such as superoxide (B77818) dismutase (SOD), catalase, and Rubisco. scihorizon.com The differential expression of these proteins suggests that EDU enhances the plant's antioxidant defense system and helps maintain photosynthetic efficiency under stress. scihorizon.com In maize, EDU has been shown to protect protein expression and delay senescence. researchgate.net

The combination of 2-DE with mass spectrometry for protein identification provides a detailed view of the cellular responses to EDU. nih.gov This approach has been instrumental in identifying specific proteins and pathways affected by EDU, contributing to a better understanding of its mode of action in protecting plants. scihorizon.comnih.gov

Table 1: Changes in Protein Abundance in Wheat Varieties Treated with this compound

| Wheat Variety | Developmental Stage | Increased Protein Abundance (%) | Decreased Protein Abundance (%) |

|---|---|---|---|

| Kundan | Vegetative | 50 | 20 |

| Kundan | Flowering | 25 | 18 |

| PBW 343 | Vegetative & Flowering | 15 | 20 |

Bioassay Systems for Investigating Biological Responses (e.g., Lemna minor L. Bioassay)

Bioassay systems are essential for evaluating the biological effects of chemical compounds in a controlled environment. The Lemna minor L. (lesser duckweed) bioassay is a standardized and widely used method in aquatic ecotoxicology to assess the phytotoxicity of substances. researchgate.netnih.gov Lemna minor, a small, free-floating aquatic plant, is an ideal test organism due to its rapid growth, simple structure, and sensitivity to a wide range of chemicals. researchgate.netnih.gov

The Lemna minor bioassay has been employed to investigate the toxicological profile of this compound and to understand its mode of action. researchgate.net In a typical assay, L. minor colonies are exposed to a range of EDU concentrations, and various endpoints are measured over a defined period, usually 7 days (168 hours), to quantify the effects on vegetative growth. mdpi.comresearchgate.net These endpoints often include the number of fronds, frond area, fresh weight, and photosynthetic pigment content. mdpi.commdpi.com

Research using the L. minor bioassay has provided evidence for a hormetic effect of EDU, where low concentrations stimulate plant performance, while higher concentrations lead to inhibition. researchgate.net For example, one study established a no-observed-toxic-effect concentration (NOEC) for EDU at approximately 296 mg L⁻¹. researchgate.net Such studies are crucial for determining effective, non-phytotoxic concentrations for practical applications. The bioassay can also incorporate physiological measurements, such as chlorophyll (B73375) fluorescence, to provide deeper insights into the compound's impact on photosynthesis. researchgate.net

Image Analysis Integration in Bioassay Quantification

To enhance the accuracy and efficiency of bioassay quantification, image analysis techniques have been integrated into the Lemna minor bioassay. mdpi.comresearchgate.net Traditional methods of quantifying duckweed growth, such as manually counting fronds, can be time-consuming and prone to human error. mdpi.com Image analysis offers a non-invasive, more precise, and faster alternative. mdpi.comresearchgate.net

This modern approach involves capturing digital images of the Lemna minor colonies at regular intervals during the bioassay. nih.gov Specialized software, such as ImageJ, is then used to analyze these images and measure various growth parameters. nih.gov The most commonly measured parameter is the total frond area, which provides a more accurate representation of biomass than frond number alone, as it accounts for changes in frond size. mdpi.comresearchgate.net

Studies have shown that quantifying toxicity based on the frond area occupied by the leaves can reveal more significant effects than relying solely on the number of leaves. mdpi.com For instance, in one study, the EC50 (the concentration causing a 50% effect) for a test substance was found to be lower when calculated based on leaf area compared to leaf count, indicating higher sensitivity of the area-based measurement. mdpi.com This integration of image analysis improves the objectivity and reliability of data collection in Lemna minor bioassays, allowing for a more accurate assessment of the biological responses to compounds like this compound. mdpi.comresearchgate.net

Strategies for Dose-Response Characterization in Plant Systems

Characterizing the dose-response relationship is a fundamental strategy in understanding the effects of this compound on plant systems. nih.govnih.gov These studies are essential for determining the optimal concentrations that provide protective effects without causing phytotoxicity. nih.govnih.gov Dose-response experiments typically involve exposing plants to a range of EDU concentrations and measuring various physiological and growth parameters.

Research on various plant species, including bean (Phaseolus vulgaris L.), radish (Raphanus sativus L.), and carrot (Daucus carota L.), has demonstrated that the effects of EDU are highly dose-dependent. nih.govnih.govnih.gov In bean plants, for example, foliar symptoms of phytotoxicity were observed at EDU concentrations of 300 to 800 mg L⁻¹, which also led to a reduction in biomass, particularly pod dry weight. nih.gov However, these treatments also showed an increase in primary and first trifoliate leaf weight, suggesting an extension of vegetative growth. nih.gov In radish, EDU concentrations above 300 mg L⁻¹ reduced the growth of the hypocotyl, while lower doses partially stimulated shoot growth. nih.gov

A key finding from dose-response studies is the phenomenon of hormesis, where low doses of EDU stimulate plant growth and other positive responses, while high doses are inhibitory. nih.gov For instance, in radish plants, the maximum stimulation of root dry weight and cotyledon fresh weight occurred at an EDU concentration of 300 mg L⁻¹. nih.gov Similarly, in carrots, hormetic-like effects on growth and production were observed, with the maximum stimulation at 150 mg L⁻¹. nih.gov

These studies underscore the importance of conducting careful dose-response trials prior to large-scale field assessments to identify the effective dose range that offers protection against stressors like ozone without negatively impacting plant growth and yield. nih.govnih.gov

Table 2: Dose-Response Effects of this compound on Different Plant Species

| Plant Species | EDU Concentration Range (mg L⁻¹) | Observed Effects | Maximum Stimulation/Effective Protective Dose (mg L⁻¹) |

|---|---|---|---|

| Phaseolus vulgaris (Bean) | 100 - 800 | Phytotoxicity and reduced pod weight at higher doses; increased vegetative growth. nih.gov | 100 (for complete ozone injury suppression) nih.gov |

| Raphanus sativus (Radish) | 100 - 800 | Reduced hypocotyl growth at >300 mg L⁻¹; stimulated shoot growth at lower doses. nih.gov | 300 (for maximum stimulation of root and cotyledon weight) nih.gov |

| Daucus carota (Carrot) | 0 - 450 | Hormetic effects on growth and production. nih.gov | 150 nih.gov |

Ecophysiological and Agronomic Outcomes of Ethylenediurea Application in Research

Enhancement of Plant Productivity and Biomass Accumulation

For instance, in wheat, EDU treatment has been shown to increase yield per plant by as much as 25.6% in sensitive cultivars. nih.gov Specific yield components such as the total number of tillers, spikes per hill, spike length, and seed weight per plant were all significantly enhanced in EDU-treated wheat plants. nih.gov Similarly, studies on mungbean reported that EDU application led to a greater number of pods per plant, increased pod length, and higher seed weight per plant. nih.gov In rice, EDU has been shown to enhance yield primarily through improvements in grain weight. nih.gov

Table 2: Impact of Ethylenediurea (EDU) on Crop Yield Metrics under Ozone Stress

| Crop | Cultivar(s) | Yield Metric | Improvement with EDU | Reference(s) |

|---|---|---|---|---|

| Wheat | HD 2987 (sensitive) | Grains weight per plant | +32.9% | nih.gov |

| Wheat | HUW468 (sensitive) | Yield per plant | +25.6% | nih.gov |

| Wheat | Multiple Cultivars | Total tillers/hill, spikes/hill, seed weight/plant | Significant increase | nih.gov |

| Rice | Inbred and Hybrid | Grain yield | +18.7% (due to increased spikelet density and grain weight) | researchgate.net |

| Rice | Multiple Cultivars | Yield | Increase up to 21% in responsive varieties. nih.gov | nih.gov |

| Mungbean | Not specified | Pods/plant, pod length, seed weight/plant | Significant increase | nih.gov |

| Pea | Meteor, Sprinter | Number of pods, pod weight, number of seeds | Significant enhancement | iau.ir |

| Bean | Lit | Dry pod yield | +20% | nih.gov |

Impacts on Crop Quality Parameters

Table 3: Influence of this compound (EDU) on Crop Quality Parameters

| Crop | Quality Parameter | Effect of EDU Application | Reference(s) |

|---|---|---|---|

| Rice | Grain Nitrogen Concentration | -3.81% (average across 21 cultivars) | mdpi.com |

| Rice | Grain Protein Yield | +17.89% (average across 21 cultivars) | mdpi.com |

| Rice | Grain Carbon Yield | +17.89% (average across 21 cultivars) | mdpi.com |

| Rice (Hybrid) | Fraction of Chalky Grains | -8% | frontiersin.org |

| Wheat | Grain Nitrogen Concentration | Significant increase | nih.gov |

| Wheat | Grain Phosphorus & Potassium Concentration | Not significant | nih.gov |

Nutritional Composition (e.g., Grain Protein Content, Nitrogen Concentration)

Conversely, research on wheat has shown that EDU application can significantly increase the nitrogen concentration in the grain. nih.gov This highlights that the effect of EDU on grain nitrogen can be species-dependent. Furthermore, some studies suggest that at high doses, EDU itself can act as a nitrogen fertilizer, contributing to increased nitrogen content in plant tissues, such as the leaves of willows grown in nitrogen-poor soil. wikipedia.orgnih.gov

Table 1: Effect of this compound (EDU) on Grain Nitrogen Concentration in Rice Cultivars

| Rice Type | Change in Grain Nitrogen Concentration with EDU | Source |

|---|---|---|

| Indica | -0.43% | uconn.edu |

| Japonica | -0.72% | uconn.edu |

| Hybrid | +1.19% | uconn.edu |

| Average across 21 cultivars | -3.81% | uconn.edu |

Aesthetic and Marketable Traits (e.g., Grain Chalkiness Reduction)

Grain appearance is a critical factor for market value, and chalkiness in rice is a significant quality defect. Research has shown that EDU application can improve these aesthetic traits by mitigating the negative effects of surface ozone. In a study involving multiple rice cultivars, EDU treatment was found to reduce the fraction of chalky grains (FCG), particularly in hybrid varieties. researchgate.netresearchgate.net The FCG in hybrid cultivars treated with EDU was 8% lower than in the untreated control group. researchgate.netresearchgate.net This improvement was primarily due to a significant reduction in milky white and white belly grains. researchgate.netresearchgate.net By protecting the grain filling process from ozone damage, EDU helps maintain grain quality, which is crucial for the economic viability of rice production in regions with rising ozone pollution. researchgate.netresearchgate.net

Table 2: Impact of this compound (EDU) on Rice Grain Chalkiness

| Cultivar Type | Key Finding | Source |

|---|---|---|

| Hybrid Cultivars | Fraction of chalky grains was 8% lower in EDU-treated plants compared to control. | researchgate.netresearchgate.net |

| Inbred (Japonica or Indica) Cultivars | No significant effect of EDU on the fraction of chalky grains was observed. | researchgate.netresearchgate.net |

Phenological Alterations and Senescence Dynamics

This compound application has been observed to alter plant developmental timing, notably by delaying senescence, especially under ozone stress. In potato cultivars sensitive to ozone, EDU provided complete protection against the accelerated foliar senescence typically induced by chronic ozone exposure. nih.gov This protective effect was not attributed to a general 'anti-senescent' property of the compound itself, but rather to its specific action against ozone damage. nih.gov Similarly, studies in rice have noted that EDU can mitigate senescence by extending the duration from the flowering to maturity stages. uconn.edu This delay in senescence can have significant implications for nutrient cycling and yield, as it prolongs the period of photosynthetic activity and nutrient allocation to the grain. uconn.edunih.gov

Interactions with Abiotic and Biotic Stressors

The efficacy and physiological impact of EDU can be modulated by its interaction with other environmental stresses, both abiotic (non-living) and biotic (living).

Responses to Nutrient Regimes (e.g., Elevated Nitrogen)

EDU's effects are intertwined with the nutrient status of the plant, particularly nitrogen. In a study on Cedrus deodara, EDU application, in conjunction with ectomycorrhizal inoculation, helped reduce the negative impacts of high nitrogen stress. nih.gov Furthermore, research has demonstrated that high doses of EDU can act as a nitrogen fertilizer. wikipedia.orgnih.gov In an experiment with willow trees grown in nitrogen-poor soil, high concentrations of EDU applied as a soil drench led to a significant increase in leaf nitrogen content, suggesting that the compound itself can serve as a nitrogen source under certain conditions. wikipedia.orgnih.gov This dual role as both a protectant and a potential nutrient source indicates a complex interaction with plant nutrient regimes.

Horticultural and Silvicultural Research Applications (e.g., Forest Trees, Willows, Woody Species)

This compound (EDU) has been identified as a significant research tool for assessing and verifying the impacts of ground-level ozone on various plants, including commercially and ecologically important forest trees. researchgate.netnih.gov Research in silviculture has utilized EDU to investigate growth reductions and other physiological effects in woody species, providing insights into potential protective measures against air pollution. researchgate.netnih.gov

Studies have demonstrated that EDU can offer protection to a wide array of tree species from ozone-induced damage. nih.gov The application of EDU in research settings has been crucial for understanding the specific ways in which ozone affects tree health and productivity. The compound is frequently used as a chemical protectant to create a control group of plants that are shielded from ambient ozone, allowing for a direct comparison with unprotected plants. nih.govnih.gov

Research on Poplar Species

Long-term studies on poplar trees, which are known for their rapid growth and use in biofuel production, have yielded significant findings regarding the effects of ozone and the protective role of EDU. nih.govnih.gov In a six-year experiment with an ozone-sensitive poplar clone (Oxford), trees irrigated with water were compared to those irrigated with an EDU solution. nih.gov The results showed that chronic exposure to ambient ozone significantly reduced both above-ground and below-ground biomass in the unprotected trees. nih.gov Specifically, the stem and coarse roots were significantly affected. nih.gov The application of EDU was shown to mitigate these biomass losses, demonstrating its protective capacity over the long term. nih.gov Ambient ozone also led to a decrease in the diameter of the lower stem and an increase in stem moisture content in unprotected trees, effects which were not observed in the EDU-treated group. nih.gov

A study on Populus alba 'Berolinensis' saplings further confirmed the protective effects of EDU pretreatment. nih.gov In this research, EDU application significantly alleviated visible foliar injury caused by elevated ozone exposure. nih.gov

Table 1: Effect of this compound (EDU) on Poplar (Oxford Clone) Biomass After Six Years of Ambient Ozone Exposure

| Parameter | Impact of Ambient Ozone (Without EDU) | Observation |

| Above-Ground Biomass | -51% | Significant reduction, particularly in the stem. nih.gov |

| Below-Ground Biomass | -47% | Significant reduction, particularly in coarse roots. nih.gov |

| Stem Diameter | Decreased | Observed in the lower part of the stem. nih.gov |

| Stem Moisture Content | +16% | Increase along the stem of unprotected plants. nih.gov |

Research on Coniferous and Other Deciduous Trees

The application of EDU has not been limited to broadleaved trees. Significant research has been conducted on coniferous species, which are vital to forestry in the Northern Hemisphere. nih.gov Japanese larch (Larix kaempferi), an economically important species, has been shown to be susceptible to damage from elevated ozone concentrations, which can suppress plant size and reduce biomass. nih.gov Experiments involving both seedling communities and individual saplings of Japanese larch found that EDU could protect against ozone-induced inhibition of growth and productivity. nih.gov These studies are among the first to confirm that EDU can protect coniferous trees from ozone damage. nih.gov

Similarly, research on yellow-poplar (Liriodendron tulipifera) seedlings investigated the influence of EDU on net photosynthesis. isa-arbor.com The findings indicated that EDU treatment, whether applied as a soil drench or through stem injection, did not have an adverse effect on the net photosynthesis rate of the seedlings. isa-arbor.com However, it did provide significant protection against ozone-induced foliar injury. isa-arbor.com This suggests that EDU can be used to protect high-value urban trees from air pollution without negatively impacting their normal physiological functions. isa-arbor.com

Table 2: Protective Efficacy of this compound (EDU) on Japanese Larch Seedlings Under Ozone Stress

| Research Focus | Key Findings | Citation |

| Growth and Productivity | EDU protected seedling communities and individual saplings from ozone-induced growth inhibition. | nih.gov |

| Foliar Injury in Yellow-Poplar | Stem injection of EDU reduced foliar injury by 69% at 0.35 ppm O₃ and 32% at 0.95 ppm O₃. | isa-arbor.com |

| Photosynthesis in Yellow-Poplar | No significant change in net photosynthesis was observed in seedlings treated with EDU compared to controls. | isa-arbor.com |

While extensive research exists for poplar and larch, the ecophysiological responses of other woody species like willows to EDU are less documented in available literature. Studies on riparian species such as Fremont cottonwood and coyote willow have focused more on responses to water availability and drought stress. utah.edunih.gov

Ethylenediurea Derivatives and Analogues: Synthesis and Biological Activity in Research

Synthetic Methodologies for Novel Ethylenediurea Analogues

The synthesis of novel this compound (EDU) analogues is a cornerstone of research into their biological activities. A common and effective method for creating these derivatives involves the reaction of a core EDU structure with various aryl isocyanates. ahajournals.orgpnas.org

The general synthetic procedure commences with a 2-imidazolidinone that has an aminoethyl or hydroxyethyl (B10761427) substituent. ahajournals.orgpnas.org This starting material is then reacted with a selected aryl isocyanate. The reaction is typically carried out in the presence of triethylamine, which acts as a base. ahajournals.orgpnas.org The choice of solvent depends on the desired final product; for the synthesis of aryl ureas, anhydrous toluene (B28343) is often used, while anhydrous acetonitrile (B52724) is the solvent of choice for producing aryl carbamates. ahajournals.org

This synthetic approach allows for the introduction of a wide array of substituents onto the aromatic ring of the EDU molecule. Researchers have successfully synthesized EDU derivatives with various alkyl groups, oxygen-containing groups, and halogen substitutions. ahajournals.orgnih.gov The yields for these reactions can vary, typically ranging from 18% to 59%, depending on the specific substituents and the necessary purification methods for each unique compound. ahajournals.org This flexibility in synthesis is crucial for developing a library of novel analogues to investigate their structure-activity relationships and biological potentials.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of this compound derivatives influences their biological activity and in guiding the design of more potent and selective compounds. Research has revealed several key structural features that impact the anti-proliferative and other biological effects of these molecules.

A significant finding is that modifications to the this compound moiety, particularly the introduction of alkyl and oxygen-containing groups, can enhance the anti-proliferative properties of the molecule. ahajournals.org For instance, the presence of an ethyl substituent on the aromatic ring has been shown to lead to compounds with pronounced anti-proliferative activity. ahajournals.org

The nature of the substituents on the aromatic ring plays a crucial role. Studies have indicated that electron-withdrawing substituents tend to result in a greater biological effect compared to electron-donating substituents. pnas.org This suggests that the electronic properties of the aromatic ring are a key determinant of activity.

Furthermore, the type of linkage in the derivative is also important. Aryl carbamates with an oxamate (B1226882) moiety have demonstrated anti-proliferative effects against certain cancer cell lines, whereas the corresponding aryl ureas were found to be inactive. pnas.orgnih.gov This highlights the significance of the carbamate (B1207046) linkage for this specific biological activity.

In some cases, the position of substitution on the phenyl ring can also affect activity. For example, in a series of urea (B33335) diamide (B1670390) derivatives, 4-substituted derivatives were found to be more active than 2-substituted derivatives, a difference attributed to steric hindrance and the ortho effect in the latter. mdpi.com

These SAR studies provide valuable insights for the rational design of new this compound analogues with improved therapeutic potential.

Investigation of Diverse Biological Activities of Derivatives

The diverse biological activities of this compound derivatives have been a major focus of research, with studies exploring their potential in oncology and cytoprotection.

Anti-proliferative and Cytoprotective Potentials in in vitro Cell Culture Systems

Numerous studies have demonstrated the significant anti-proliferative and cytoprotective effects of this compound derivatives in various in vitro models. These compounds have been tested against a range of human cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG). ahajournals.orgfrontiersin.org

Certain EDU analogues have shown remarkable anti-proliferative activity. For example, a derivative featuring a carbamate link and an ethylene (B1197577) substituent on the phenyl ring was found to inhibit the proliferation of the aforementioned cancer cell lines by 70-90% without exhibiting cytotoxic effects. ahajournals.orgfrontiersin.orgnih.gov Importantly, this compound did not affect the viability of the immortalized human fibroblast cell line Bj-5ta, suggesting a degree of selectivity towards cancer cells. ahajournals.orgfrontiersin.org Other amino-linked derivatives with ethyl and methoxy (B1213986) substituents have also shown anti-proliferative activity against breast cancer and melanoma cell lines. nih.gov

In terms of cytoprotection, some EDU derivatives have demonstrated the ability to mitigate cellular damage. For instance, in models of toxicity induced by cobalt chloride (CoCl₂) and hydrogen peroxide (H₂O₂), certain aryl carbamate derivatives were able to reduce cell death by 10-20%. pnas.org Specifically, compounds with an oxamate moiety have shown cytoprotective effects against CoCl₂-induced cytotoxicity. nih.govnih.gov

The following table summarizes the anti-proliferative activity of selected this compound derivatives on different cancer cell lines.

| Compound | Cell Line | Anti-proliferative Effect |

| Compound with carbamate link and ethylene substituent | MDA-MB-231 (breast cancer), U-87 MG (glioblastoma), A-375 (melanoma) | ~70-90% inhibition of proliferation |

| Compound 6 (amino-linked with ethyl substituent) | MDA-MB-231 (breast cancer), A-375 (melanoma) | ~20% decrease in cell viability at 100 µM |

| Compound 8 (amino-linked with methoxy substituent) | MDA-MB-231 (breast cancer) | ~20% decrease in cell viability at 100 µM |

This table is generated based on data from available research and is for illustrative purposes.

Synergistic Effects with Established Chemotherapeutic Agents

A promising area of research for this compound derivatives is their potential to work in synergy with existing cancer treatments, potentially enhancing their efficacy. youtube.comnih.gov Studies have shown that certain EDU analogues can augment the effects of established chemotherapeutic agents.

A leading this compound derivative has been observed to enhance the action of doxorubicin (B1662922) and temozolomide, two commonly used chemotherapy drugs, by approximately 20-30%. ahajournals.orgnih.govfrontiersin.org This synergistic effect was noted in breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines. ahajournals.org In the case of doxorubicin, the EDU derivative increased its cytotoxicity at higher concentrations. ahajournals.org

Similarly, amino-linked EDU derivatives have been found to enhance the activity of doxorubicin by 20-30%. pnas.org This suggests that combining these derivatives with conventional chemotherapy could be a viable strategy to improve treatment outcomes. The mechanism behind this synergy may involve the ability of the EDU derivatives to antagonize drug resistance mechanisms in cancer cells. nih.gov

The following table outlines the synergistic effects of an this compound derivative with chemotherapeutic agents.

| This compound Derivative | Chemotherapeutic Agent | Cell Line | Synergistic Effect |

| Leading compound with carbamate link and ethylene substituent | Doxorubicin | MDA-MB-231, U-87 MG | ~20-30% enhancement of cytotoxicity |

| Leading compound with carbamate link and ethylene substituent | Temozolomide | U-87 MG | ~20% enhancement of action |

| Amino-linked derivatives | Doxorubicin | Not specified | ~20-30% enhancement of activity |

This table is for illustrative purposes and is based on findings from cited research.

Putative Receptor Targeting Mechanisms (e.g., Adenosine A2 Receptor, CDK2, APRT inhibition)

The biological activities of this compound derivatives are thought to be mediated through their interaction with specific molecular targets. Molecular docking studies and experimental evidence have pointed towards several putative receptor targeting mechanisms.

A primary target that has been consistently identified for the anti-proliferative action of EDU derivatives is the Adenosine A2A receptor (A2AR). ahajournals.orgnih.govfrontiersin.org Molecular modeling data suggest that these compounds may act as inhibitors of the A2AR. ahajournals.orgnih.gov The inhibition of this receptor is a promising strategy in cancer therapy, as A2AR has been implicated in immune evasion and tumor progression. ahajournals.org

Another potential target is Cyclin-dependent kinase 2 (CDK2). nih.govpnas.orgnih.gov CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in cell proliferation. The interaction of EDU derivatives with CDK2 is thought to be another mechanism contributing to their anti-proliferative effects. pnas.orgnih.gov

Adenine (B156593) phosphoribosyltransferase (APRT) has also been suggested as a possible molecular target for some this compound analogues. pnas.orgnih.gov The inhibition of APRT could disrupt nucleotide metabolism, which is often upregulated in cancer cells to support rapid proliferation.

The binding energies of some of these compounds in molecular docking experiments have been found to be close to those of known inhibitors for A2AR, CDK2, and APRT, particularly in the inactive protein conformation, further supporting their potential as inhibitors of these targets. pnas.org

Angiogenesis Modulation Research

While direct studies on the effects of this compound derivatives on angiogenesis are limited, the known putative targets of these compounds, namely the Adenosine A2A receptor and CDK2, are known to play roles in the modulation of angiogenesis.

The Adenosine A2A receptor has been shown to have pro-angiogenic potential. pnas.orgpnas.org Activation of the A2A receptor can lead to increased endothelial cell proliferation, migration, and the formation of tube-like structures, which are all critical steps in the process of angiogenesis. pnas.orgpnas.orgnih.gov By acting as inhibitors of the A2A receptor, it can be hypothesized that certain this compound derivatives may possess anti-angiogenic properties by blocking these pro-angiogenic signals.

Similarly, Cyclin-dependent kinase 2 (CDK2) is also implicated in angiogenesis. The activity of CDK2 is high in proliferating endothelial cells, which are essential for the formation of new blood vessels. ahajournals.orgnih.gov Inhibition of CDK2 can lead to cell cycle arrest in endothelial cells, thereby inhibiting their proliferation and, consequently, angiogenesis. nih.govnih.gov Given that some EDU derivatives are believed to target CDK2, they may exert an anti-angiogenic effect through this mechanism.

Further research is needed to directly investigate the impact of this compound derivatives on angiogenesis and to validate these potential mechanisms of action.

Environmental Dynamics and Degradation Pathways of Ethylenediurea

Persistence and Translocation within Plant Tissues

Ethylenediurea (EDU) is recognized for its systemic properties within plants, allowing it to be transported from the point of application to other parts of the plant. Research has demonstrated that when applied to the soil, EDU is absorbed by the roots and translocated upwards to the leaves. Similarly, when applied as a foliar spray, it can penetrate the leaf tissue.

Studies on bean plants (Phaseolus vulgaris L.) have shown that EDU accumulates in the leaves and can persist for more than 10 days, exhibiting a slow degradation process. ecetoc.org This persistence is a key factor in its efficacy as a research tool for studying the effects of ozone on plants. Further investigations into its distribution within the leaf have revealed that EDU does not enter the plant cells (the symplast) but is instead retained in the apoplast, which includes the cell walls and the intercellular spaces. ecetoc.org This localization is significant as it is in the apoplast where much of the initial damage from ozone and other reactive oxygen species is thought to occur.

The concentration of EDU within plant tissues can vary depending on the application method. In a study on tobacco (Nicotiana tabacum), when EDU was applied as a foliar spray to unwashed leaves, its concentration within the leaf increased over a 21-day period, suggesting gradual absorption of the compound from the leaf surface. In contrast, when the leaves were washed after application, the EDU concentration decreased, with a rapid decline of approximately 35% within the first 24 hours, followed by a slower decrease over the next three days.

When applied as a soil drench, foliar concentrations of EDU in tobacco plants were observed to increase over time. This is likely due to the adsorption of EDU onto soil organic matter, followed by its gradual re-solubilization by irrigation water and subsequent uptake by the plant roots.

Interactive Data Table: Persistence of this compound in Tobacco (Nicotiana tabacum) Leaves Following Foliar Application

| Time After Application | % Decrease in EDU Concentration (Washed Leaves) | Trend in EDU Concentration (Unwashed Leaves) |

| 24 hours | 35% | Increasing |

| 4 days | >35% (slower decline after 24h) | Increasing |

| 21 days | Not specified | Continued Increase |

Note: This data is based on a study on the O3-sensitive Bel-W3 cultivar of tobacco. The exact rate of decrease and increase will vary based on plant species, environmental conditions, and initial application concentration.

Degradation Mechanisms in Environmental Compartments

The breakdown of this compound in the environment is a complex process influenced by various biotic and abiotic factors. The specific pathways and rates of degradation can differ significantly between different environmental compartments such as soil, water, and within plant tissues.

Research on the degradation of EDU within tobacco leaves suggests that the process is primarily non-enzymatic. One study found that the degradation of EDU in washed tobacco leaves was not affected by the presence of reactive oxygen species (ROS) and did not appear to involve enzymatic reactions.

While specific studies on the enzymatic degradation of EDU in soil and water are limited, research on related urea-based compounds and other organic pollutants provides some insights. In general, the biodegradation of organic compounds in the environment can be facilitated by enzymes produced by microorganisms such as bacteria and fungi. nih.govnih.gov These enzymes can catalyze the breakdown of complex molecules into simpler, less harmful substances. nih.gov For instance, some enzymes are known to be involved in the transformation of nitrile compounds. nih.gov However, the extent to which microbial enzymes contribute to EDU degradation in the environment is not yet well-documented.

Abiotic, or non-enzymatic, degradation processes are also crucial in determining the environmental fate of chemical compounds. These processes can include hydrolysis, photolysis (breakdown by light), and oxidation. For some related urea (B33335) compounds, hydrolysis is a significant degradation pathway, and its rate can be influenced by pH. nih.gov The degradation of certain pollutants can also be accelerated by factors such as temperature, independent of microbial activity. copernicus.org

The rate at which this compound degrades is significantly influenced by environmental conditions.

Temperature: Temperature is a critical factor affecting the degradation rates of many chemical compounds. For some substances, an increase in temperature can lead to an exponential increase in the metabolic rate of degrading microorganisms and can also accelerate abiotic degradation processes. nih.govchemsafetypro.com For example, the degradation half-life of 1,1,1-trichloroethane (B11378) has been shown to decrease by half with a 5°C increase in temperature between 15-25°C. copernicus.org While specific quantitative data for EDU is scarce, it is expected that its degradation in soil and water would be temperature-dependent.

pH: The pH of the surrounding medium (soil or water) can have a profound effect on the hydrolysis rate of urea-based compounds. For many organic chemicals, hydrolysis rates can be catalyzed by acidic or basic conditions. nih.govepa.gov The rate of hydrolysis is often expressed as a combination of contributions from alkaline, neutral, and acid conditions. epa.gov Studies on the enzymatic hydrolysis of urea have shown a sharp dependence of reaction rates on pH, often with an optimal pH for maximum activity. nih.gov

Moisture: In soil environments, water content is a key determinant of microbial activity and, consequently, the rate of biodegradation. For some herbicides, degradation has been found to be more sensitive to variations in water content than to temperature changes.

Interactive Data Table: General Influence of Environmental Factors on the Degradation of Urea-Based Compounds

| Environmental Factor | General Effect on Degradation Rate | Notes |

| Temperature | Increases with rising temperature (up to an optimum) | Affects both microbial activity and abiotic reaction rates. nih.govchemsafetypro.com |

| pH | Can be significantly altered by acidic or basic conditions | Influences hydrolysis rates and enzyme activity. nih.govnih.govepa.gov |

| Moisture (in soil) | Generally increases with higher moisture content | Essential for microbial activity and transport of compounds. |

Note: This table represents general principles observed for urea-based compounds and other organic chemicals. Specific quantitative data for the degradation of this compound under varying environmental conditions is limited.

Interactions with Soil Organic Matter and Resuspension Dynamics

The behavior of this compound in the soil environment is largely governed by its interactions with soil components, particularly soil organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent to which a chemical will be adsorbed by soil and sediment. ecetoc.orgchemsafetypro.comnih.govfrontiersin.org A high Koc value indicates that a chemical is likely to be strongly adsorbed to soil particles and is therefore less mobile, while a low Koc value suggests higher mobility and a greater potential for leaching into groundwater. chemsafetypro.com The Koc is considered a more universal parameter than the soil-water partition coefficient (Kd) because it is normalized to the organic carbon content of the soil. ecetoc.orgchemsafetypro.com

Resuspension of soil or sediment particles, caused by events such as heavy rainfall, wind, or tillage, can potentially remobilize adsorbed chemicals, making them available in the water column or for transport to other locations. mdpi.com The extent to which resuspension affects the environmental fate of a chemical depends on its sorption characteristics and the specific conditions of the resuspension event. There is currently a lack of studies specifically investigating the resuspension dynamics of this compound from soil.

Interactive Data Table: Conceptual Relationship between Koc and Environmental Mobility

| Log Koc Value | Adsorption to Soil Organic Matter | Mobility in Soil | Leaching Potential |

| < 2.7 | Low | High | High |

| 2.7 - 3.5 | Moderate | Moderate | Moderate |

| > 3.5 | High | Low | Low |

| > 4.5 | Very High | Very Low | Very Low |

Note: This table provides a general classification of chemical mobility based on Koc values. The specific Koc for this compound is not available in the reviewed literature, but this table illustrates the importance of this parameter in assessing its environmental behavior.

Future Directions and Emerging Research Avenues for Ethylenediurea

Refinement of Mode of Action Hypotheses

Despite extensive study, the precise mode of action by which EDU confers protection against O₃ phytotoxicity is not yet fully elucidated and remains a subject of debate. nih.govresearchgate.netnih.gov Current research is aimed at refining existing hypotheses and exploring new potential mechanisms. One prominent hypothesis suggests that EDU might induce a hormetic response in plants, activating their natural defense mechanisms at low concentrations to counteract ozone-induced damage. nih.govresearchgate.net Another area of investigation is whether the potential addition of nitrogen to plants from EDU contributes significantly to its protective effects. nih.govresearchgate.net

Further studies indicate that EDU influences the plant's physiological and biochemical processes. Research suggests that EDU can significantly affect the electron transport chain and positively impact the antioxidant defense machinery within plants. researchgate.net It is also understood that EDU primarily remains confined to the apoplastic space within plant tissues, rather than entering the cells. researchgate.netresearchgate.net Future research is needed to delve deeper into the metabolic pathways affected by EDU treatment through relevant experimental approaches. nih.gov The lack of a unified methodological approach in past studies has made it challenging to generalize findings and fully comprehend the intricate mode of action, highlighting the need for standardized research protocols. nih.gov

Optimization of Application Strategies for Research Efficacy

Optimizing the application strategies of EDU is crucial for maximizing its effectiveness as a research tool and potential protectant. EDU can be applied to plants through various methods, including foliar spray, soil drench, and stem injection. researchgate.net The efficacy of these application methods is known to be influenced by a range of factors, including environmental conditions and the specific characteristics of the plant species or crop being studied. wikipedia.orgmdpi.com